molecular formula C16H25ClN4O B3017427 6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide CAS No. 1436055-10-5

6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide

Cat. No.: B3017427
CAS No.: 1436055-10-5
M. Wt: 324.85
InChI Key: UBSODRQJTIDBDO-UHFFFAOYSA-N
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Description

6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of pyridine carboxamide derivatives, a group known for its diverse biological activities. Structurally, it features a piperazine moiety, a common pharmacophore in drug discovery that often contributes to molecular interactions with various biological targets . The specific arrangement of the chloropyridine ring, the carboxamide linker, and the ethylpiperazine side chain makes it a valuable intermediate or scaffold for the design and synthesis of novel bioactive molecules. Research into similar pyridine-carboxamide compounds has shown potential applications in the development of anticancer agents . This compound is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets and handling instructions should be consulted prior to use. Researchers can leverage this high-purity compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis to explore new chemical spaces.

Properties

IUPAC Name

6-chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O/c1-3-20-7-9-21(10-8-20)12-13(2)11-18-16(22)14-5-4-6-15(17)19-14/h4-6,13H,3,7-12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSODRQJTIDBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(C)CNC(=O)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable starting materials.

    Introduction of the chloro group: Chlorination of the pyridine ring is performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the carboxamide group: This step involves the reaction of the chlorinated pyridine with an amine or amide precursor under appropriate conditions.

    Incorporation of the piperazine moiety: The final step involves the reaction of the intermediate compound with 4-ethylpiperazine, typically under reflux conditions in a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amides or thioamides.

Scientific Research Applications

6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Pharmacological Implications

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Features
Target Compound Pyridine-2-carboxamide 3-(4-ethylpiperazin-1-yl)-2-methylpropyl ~350 (estimated) Enhanced solubility, CNS potential
6-chloro-N-[1-(4-methoxyphenyl)-... (Ev2) Pyridine-3-sulfonamide 4-Methoxyphenyl 464.38 High acidity, lipophilic
6-Chloro-N-(cyclopropylmethyl)... (Ev5) Pyridine-2-carboxamide Cyclopropylmethyl ~250 (estimated) Metabolic stability, steric hindrance
6-Chloro-N-(3-hydroxypropyl)... (Ev3) Imidazopyridine 3-Hydroxypropyl 253.69 Bicyclic core, hydrogen bonding

Pharmacokinetic Considerations

  • Solubility : The target compound’s piperazine group improves aqueous solubility compared to cyclopropane or aryl-substituted analogues .
  • Metabolic Stability : Cyclopropane-containing derivatives (e.g., ) may exhibit longer half-lives due to resistance to oxidative metabolism.
  • Receptor Interactions : Piperazine derivatives often target amine receptors (e.g., serotonin, dopamine), whereas sulfonamides () may interact with enzymes like carbonic anhydrase .

Biological Activity

6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide is a synthetic organic compound notable for its potential biological activities. This compound features a pyridine ring, a carboxamide group, and a piperazine moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. The synthesis typically involves multiple steps:

  • Formation of the Pyridine Ring : Cyclization reactions using suitable precursors.
  • Chlorination : Introduction of the chloro group via reagents like thionyl chloride.
  • Carboxamide Attachment : Reaction with amine or amide precursors.
  • Piperazine Moiety Incorporation : Final reaction with 4-ethylpiperazine under reflux conditions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential therapeutic effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Antiviral Effects

In vitro studies have shown that this compound can inhibit viral replication in certain models. Its antiviral activity is thought to be mediated through interference with viral entry or replication processes.

Neuroprotective Properties

Emerging research suggests that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits replication of specific viruses
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study: Antimicrobial Evaluation

A specific study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing potent activity at low concentrations, which suggests its potential for development into a therapeutic agent for bacterial infections.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, initial findings suggest:

  • Cell Membrane Disruption : For antimicrobial activity, it may disrupt bacterial membrane integrity.
  • Inhibition of Viral Entry : In antiviral applications, it likely interferes with the viral lifecycle at the entry stage.
  • Antioxidant Activity : Its neuroprotective effects may stem from its ability to scavenge free radicals and modulate inflammatory pathways.

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